1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Overview
Description
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of biological activities and are used in various therapeutic applications. The compound features a benzimidazole core, a benzyl group, and a tetrazole moiety, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite to form the benzimidazole core . The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrazole moiety can be attached using a click chemistry approach involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The tetrazole moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Tetrazole derivatives: Compounds like losartan and valsartan contain the tetrazole moiety and are used as antihypertensive agents.
Uniqueness
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE is unique due to its combination of a benzimidazole core, a benzyl group, and a tetrazole moiety. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6S/c1-3-9-17(10-4-1)15-27-20-14-8-7-13-19(20)23-21(27)16-29-22-24-25-26-28(22)18-11-5-2-6-12-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMXDGPOCNFAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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